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molecular formula C15H11Cl2NO2 B8702804 3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one

3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one

Cat. No. B8702804
M. Wt: 308.2 g/mol
InChI Key: MTPJZZBCKGHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951807B2

Procedure details

38 ml (0.518 mol) thionyl chloride were slowly added by drops to 100 g (0.345 mol) of the intermediate product 1a, 56 ml (0.695 mol) pyridine in 1 l methylene chloride at 0° C., and then stirred for approximately 30 minutes more. Then the reaction mixture was poured on to icy water and the organic phase was separated. This organic phase was then washed with water, dried and concentrated in a vacuum. The residue was treated with toluene a number of times and the organic solvent was removed in a vacuum each time. 79 g of the raw product were obtained and further reacted without further cleaning.
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[C:9]2(O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23].N1C=CC=CC=1.O>C(Cl)Cl>[Cl:3][C:9]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH3:23])[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([Cl:5])[CH:7]=2)[NH:11][C:10]1=[O:15]

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
intermediate
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)(C1=C(C=CC=C1)OC)O
Name
Quantity
56 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for approximately 30 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
This organic phase was then washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with toluene a number of times
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed in a vacuum each time

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1(C(NC2=CC=C(C=C12)Cl)=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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